molecular formula C8H10N2O B574877 (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine CAS No. 174469-07-9

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine

Cat. No.: B574877
CAS No.: 174469-07-9
M. Wt: 150.181
InChI Key: XNBCAYWMCFSGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is a chemical compound with the molecular formula C8H10N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a pyridine derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as halides, alcohols, and amines; often requires a catalyst or base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced amine derivative .

Scientific Research Applications

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine has diverse applications in scientific research:

    Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry: Investigated for its potential therapeutic properties and interactions with biological targets.

Mechanism of Action

The mechanism of action of (2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dihydrofuro[2,3-c]pyridine): Lacks the methanamine group but shares the core structure.

    (2,3-Dihydro-1H-pyrrolo[3,2-b]pyridine): Similar heterocyclic structure with different functional groups.

Uniqueness

(2,3-Dihydrofuro[2,3-c]pyridin-3-yl)methanamine is unique due to its specific combination of the furo and pyridine rings with a methanamine group. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2,3-dihydrofuro[2,3-c]pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c9-3-6-5-11-8-4-10-2-1-7(6)8/h1-2,4,6H,3,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNBCAYWMCFSGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(O1)C=NC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.